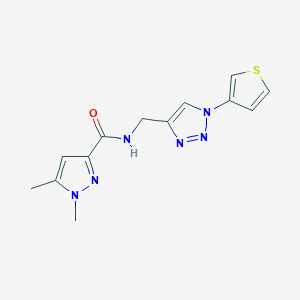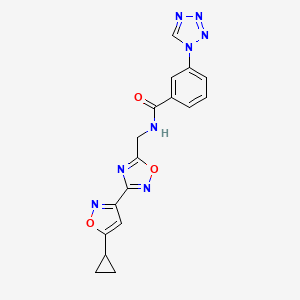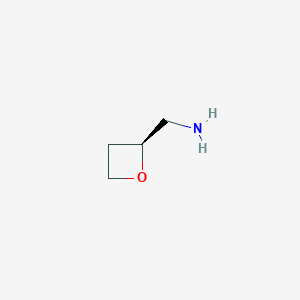![molecular formula C14H17Cl2N3O2 B2403058 N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide CAS No. 2094444-94-5](/img/structure/B2403058.png)
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide, also known as DCFPyL, is a small molecule inhibitor that has been developed for use in the field of nuclear medicine. It is used for the imaging of prostate cancer, a common type of cancer that affects men worldwide. DCFPyL has been found to be highly effective in detecting prostate cancer, and has shown promising results in clinical trials.
Wirkmechanismus
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide binds to PSMA on the surface of prostate cancer cells, and is internalized by the cell. This allows for the precise targeting of cancer cells, and enables the detection of very small tumors. Once inside the cell, N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide emits radiation that can be detected by imaging techniques such as positron emission tomography (PET).
Biochemical and Physiological Effects
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide has been found to have minimal toxicity, and is well-tolerated by patients. Its use in imaging has been shown to be highly accurate, with a sensitivity of up to 98% and a specificity of up to 92%. This makes it a valuable tool for the early detection of prostate cancer, and for the monitoring of disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide has several advantages for use in lab experiments. It is a highly specific and sensitive imaging agent that can be used to detect very small tumors. It is also easy to synthesize, and has minimal toxicity. However, one limitation of N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide is that it is a radiolabeled compound, which can be difficult to handle and dispose of safely.
Zukünftige Richtungen
There are several potential future directions for the use of N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide. One area of research is the development of new radiolabeled compounds that can target other types of cancer cells. Another area of research is the optimization of imaging techniques, such as PET, to improve the accuracy and sensitivity of N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide imaging. Additionally, N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide may be used in combination with other imaging agents to improve the detection of cancer cells.
Synthesemethoden
The synthesis of N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide is a complex process that involves multiple steps. The first step is the synthesis of the intermediate compound, N-cyclohexyl-2-formamidoacetamide, which is produced by reacting cyclohexylamine with ethyl chloroacetate. The intermediate compound is then reacted with 5,6-dichloropyridin-3-amine to produce the final product, N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide has been extensively studied for its use in the imaging of prostate cancer. It is a radiolabeled compound that binds to prostate-specific membrane antigen (PSMA), a protein that is overexpressed in prostate cancer cells. This allows for the precise detection of prostate cancer cells, even at low levels.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-[2-(cyclohexylamino)-2-oxoethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2/c15-11-6-9(7-17-13(11)16)14(21)18-8-12(20)19-10-4-2-1-3-5-10/h6-7,10H,1-5,8H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUCUVSKSAZNOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)


![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)

![5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402986.png)

![N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2402990.png)

![3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2402992.png)
![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)
